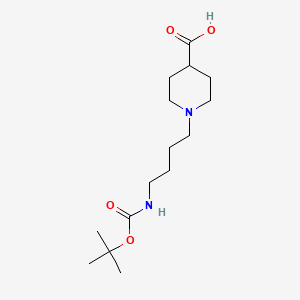
1-(4-((tert-Butoxycarbonyl)amino)butyl)piperidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-{[(tert-butoxy)carbonyl]amino}butyl)piperidine-4-carboxylic acid is a compound that belongs to the class of piperidine carboxylic acids. It is commonly used in organic synthesis, particularly in the protection of amino groups during peptide synthesis. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability and ease of removal under acidic conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-{[(tert-butoxy)carbonyl]amino}butyl)piperidine-4-carboxylic acid typically involves the reaction of piperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction proceeds through a nucleophilic addition-elimination mechanism, forming a tetrahedral intermediate that eliminates a carbonate ion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow microreactor systems has been explored to enhance the efficiency and yield of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-{[(tert-butoxy)carbonyl]amino}butyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Deprotection: Removal of the Boc group using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents.
Substitution: Reaction with nucleophiles to form substituted derivatives.
Common Reagents and Conditions
Deprotection: TFA, HCl in ethyl acetate, dioxane, or acetone.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Deprotection: Formation of the free amine and tert-butyl carbocation.
Substitution: Formation of substituted piperidine derivatives.
Applications De Recherche Scientifique
1-(4-{[(tert-butoxy)carbonyl]amino}butyl)piperidine-4-carboxylic acid is used in various scientific research applications, including:
Peptide Synthesis: As a protecting group for amino acids to prevent unwanted reactions during peptide bond formation.
Drug Development: In the synthesis of inhibitors for enzymes such as SIRT2 and melanin-concentrating hormone receptor 1.
Material Science: In the preparation of room-temperature ionic liquids derived from Boc-protected amino acids.
Mécanisme D'action
The mechanism of action of 1-(4-{[(tert-butoxy)carbonyl]amino}butyl)piperidine-4-carboxylic acid primarily involves the protection and deprotection of amino groups. The Boc group stabilizes the amine by forming a carbamate, which can be easily removed under acidic conditions. The resonance stabilization of the carbonyl oxygen facilitates the cleavage of the Boc group, resulting in the formation of a tert-butyl carbocation and the free amine .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid
- 4-Amino-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid
- N-BOC-4-Piperidinecarboxylic acid
Uniqueness
1-(4-{[(tert-butoxy)carbonyl]amino}butyl)piperidine-4-carboxylic acid is unique due to its specific structure, which allows it to act as an effective protecting group for amino acids. Its stability under various conditions and ease of removal make it a valuable compound in organic synthesis and peptide chemistry .
Propriétés
Formule moléculaire |
C15H28N2O4 |
|---|---|
Poids moléculaire |
300.39 g/mol |
Nom IUPAC |
1-[4-[(2-methylpropan-2-yl)oxycarbonylamino]butyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C15H28N2O4/c1-15(2,3)21-14(20)16-8-4-5-9-17-10-6-12(7-11-17)13(18)19/h12H,4-11H2,1-3H3,(H,16,20)(H,18,19) |
Clé InChI |
QZWRWJJAPKRPAT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCCCCN1CCC(CC1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















